molecular formula C19H26N4O8 B12607638 L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid CAS No. 647008-45-5

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid

Cat. No.: B12607638
CAS No.: 647008-45-5
M. Wt: 438.4 g/mol
InChI Key: AQYAYXSFZJXSDP-NUZBWSBOSA-N
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Description

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of the amino acids L-tyrosine, L-alanine, and L-aspartic acid. Peptides like this one are of significant interest in biochemistry and molecular biology due to their roles in various biological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid typically involves the stepwise condensation of the individual amino acids. The process begins with the protection of the amino and carboxyl groups to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.

  • Step 1: Protection of Amino Acids

    • L-tyrosine, L-alanine, and L-aspartic acid are protected using Boc for the amino groups and methyl or ethyl esters for the carboxyl groups.
  • Step 2: Coupling Reactions

    • The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
  • Step 3: Deprotection

    • After the coupling reactions, the protecting groups are removed using appropriate reagents such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide (NaOH) for ester groups.

Industrial Production Methods

Industrial production of peptides like this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated synthesis of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones from the phenolic hydroxyl group.

    Reduction: Formation of alcohols from carboxyl groups.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-tyrosine
  • L-Alanyl-L-glutamine
  • L-Alanyl-L-phenylalanine

Uniqueness

L-Tyrosyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different stability, solubility, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

647008-45-5

Molecular Formula

C19H26N4O8

Molecular Weight

438.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C19H26N4O8/c1-9(22-18(29)13(20)7-11-3-5-12(24)6-4-11)16(27)21-10(2)17(28)23-14(19(30)31)8-15(25)26/h3-6,9-10,13-14,24H,7-8,20H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)(H,30,31)/t9-,10-,13-,14-/m0/s1

InChI Key

AQYAYXSFZJXSDP-NUZBWSBOSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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